4-Fluoro-3-isopropylbenzoic acid
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Overview
Description
4-Fluoro-3-isopropylbenzoic acid: is an organic compound belonging to the family of benzoic acids. It is characterized by the presence of a fluorine atom at the fourth position and an isopropyl group at the third position on the benzene ring. This compound is a white to off-white crystalline powder that is slightly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-fluoro-3-isopropyltoluene. This process typically uses oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and isopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Scientific Research Applications
4-Fluoro-3-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropyl group can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Fluorobenzoic acid
- 3-Isopropylbenzoic acid
- 4-Chloro-3-isopropylbenzoic acid
Comparison: 4-Fluoro-3-isopropylbenzoic acid is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-3-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXNECYGNPZOBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634761 |
Source
|
Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869990-61-4 |
Source
|
Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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